2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C8H10N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5,8-10H,1H3 |
InChI Key |
GFSUECNXJKQDKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole
Classical Approaches to 2,3-Dihydro-1H-benzo[d]imidazole Ring Formation
The foundational methods for constructing the 2,3-dihydro-1H-benzo[d]imidazole ring system have historically relied on the cyclocondensation of o-phenylenediamines with carbonyl compounds. This core reaction remains a cornerstone of benzimidazole (B57391) chemistry.
The most direct and widely utilized method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.comnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the 2,3-dihydro-1H-benzo[d]imidazole ring. iosrjournals.org Subsequent oxidation, often in situ, leads to the aromatic benzimidazole. However, the dihydro-intermediate can be isolated under specific conditions. rsc.orgrsc.org
The direct condensation of o-phenylenediamines with aldehydes can present selectivity challenges, potentially yielding a mixture of 1,2-disubstituted and 2-substituted benzimidazoles. iosrjournals.org The reaction pathway is sensitive to the nature of the reactants and the conditions employed. For instance, the reaction between o-phenylenediamine and an aldehyde can result in either mono- or double-condensation products. nih.gov The formation of the target 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole would conceptually involve the condensation of o-phenylenediamine with a reactive C1 source that can also introduce a methoxy (B1213986) group, such as an orthoformate in the presence of an acid catalyst, or through oxidative cyclization with methanol (B129727).
Significant research has been dedicated to optimizing the classical condensation reaction to improve yields and simplify procedures. Key modifications involve the use of various catalysts and solvent systems. jyoungpharm.orgnih.gov Ammonium (B1175870) chloride has been identified as an effective, inexpensive, and environmentally benign catalyst for the condensation of o-phenylenediamines with carbonyl compounds, achieving yields as high as 94% in certain cases. jyoungpharm.orgnih.gov
Other catalytic systems have been explored to enhance reaction efficiency. The use of sodium metabisulfite (B1197395) (Na₂S₂O₅) as an oxidizing agent in ethanol (B145695) facilitates the condensation and subsequent cyclization. nih.govacs.org Supported gold nanoparticles have been shown to effectively catalyze the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com The choice of solvent also plays a critical role; chloroform (B151607) was found to be highly suitable in ammonium chloride-catalyzed reactions, yielding significant improvements over solvent-free conditions or other solvents like methanol and DMF. nih.gov
| Catalyst/Reagent | Solvent | Conditions | Key Finding | Yield | Reference |
|---|---|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Chloroform (CHCl₃) | Room Temperature | Found to be the most suitable catalyst/solvent system among various ammonium salts and solvents tested. | 94% | jyoungpharm.org, nih.gov |
| Supported Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH (3:1) | 25 °C | Efficient heterogeneous catalyst for selective synthesis at ambient conditions without additional oxidants. | High Yields (80-96%) | mdpi.com |
| Sodium Metabisulfite (Na₂S₂O₅) | Ethanol/Water | Reflux | Acts as an effective oxidizing agent for the condensation reaction. | 62-72% | nih.gov, acs.org |
| Erbium Triflate (Er(OTf)₃) | Not specified | 2 minutes | Eco-friendly catalyst providing rapid synthesis of 1,2-disubstituted benzimidazoles. | Not specified | nih.gov |
| None (Solvent- and catalyst-free) | None | Heating | A green chemistry approach for preparing dihydrobenzimidazoles from acyclic ketones and o-phenylenediamines. | Not specified | rsc.org |
Modern Synthetic Strategies for Methoxy-Substituted Dihydrobenzimidazoles
Contemporary approaches to synthesizing benzimidazole derivatives focus on novel catalytic systems, green chemistry principles, and advanced reaction designs to afford complex structures with high efficiency.
A wide array of metal-based catalysts have been developed to facilitate the synthesis of the benzimidazole core, including methoxy-substituted variants. nih.gov These catalysts offer advantages such as mild reaction conditions, high yields, and catalyst recyclability. rsc.org
Examples of effective metal catalysts include:
Nickel(II)-Schiff Base Complexes: These complexes catalyze the condensation of aldehydes and o-phenylenediamine at room temperature with low catalyst loading. rsc.org
Vanadium (VOSO₄): Vanadyl sulfate (B86663) serves as an efficient, scalable, and recyclable catalyst for constructing benzimidazoles under mild conditions. rsc.org
Copper (CuI): Copper(I) iodide, often used in nanocomposites (e.g., Al₂O₃/CuI/PANI) or with ligands like L-proline, is effective for benzimidazole synthesis. rsc.orgmdpi.com
Gadolinium (Gd(OTf)₃): Gadolinium(III) trifluoromethanesulfonate (B1224126) has been successfully used as a catalyst in ethanol, leading to short reaction times and good yields. researchgate.net
Zinc (Zn₃(BTC)₂): A zinc-based metal-organic framework has been applied as a recyclable catalyst for producing 2-aryl-1H-benzimidazoles in excellent yields. rsc.org
These metal catalysts typically function by activating the carbonyl group of the aldehyde or by facilitating the cyclization and subsequent oxidation steps.
| Metal Catalyst | Catalyst Type | Key Advantages | Reference |
|---|---|---|---|
| Gold (Au/TiO₂) | Heterogeneous Nanoparticles | Works at ambient temperature, no additional oxidants needed. | mdpi.com |
| Nickel (Ni(II)-Schiff base) | Homogeneous Complex | Low catalyst loading, room temperature reaction. | rsc.org |
| Vanadium (VOSO₄) | Homogeneous Salt | Mild conditions, broad scope, catalyst is recyclable. | rsc.org |
| Copper (CuI/L-proline) | Homogeneous System | Cost-effective and environmentally friendly. | mdpi.com |
| Gadolinium (Gd(OTf)₃) | Lewis Acid | High efficiency, short reaction times. | researchgate.net |
| Zinc (Zn₃(BTC)₂) | Metal-Organic Framework (MOF) | Heterogeneous, recyclable, mild conditions. | rsc.org |
In line with the principles of green chemistry, which advocate for minimizing waste and hazardous substances, new synthetic routes have been developed. googleapis.comchemmethod.com Electrochemical synthesis represents a significant advancement, enabling the formation of benzimidazoles through intramolecular C(sp³)-H amination without the need for traditional transition metals or oxidants. acs.orgnih.gov
Green chemistry approaches for benzimidazole synthesis are diverse and focus on several key areas: mdpi.comchemmethod.com
Solvent-Free Reactions: Performing the condensation under solvent-free or dry media conditions reduces environmental impact and simplifies purification. rsc.orgrsc.orgchemmethod.com
Green Solvents: The use of environmentally benign and recyclable solvents like water, polyethylene (B3416737) glycol (PEG), or lactic acid is a preferred alternative to hazardous organic solvents. mdpi.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering an energy-efficient method. chemmethod.com
| Approach | Methodology | Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Dehydrogenative intramolecular C(sp³)-H amination. | Avoids transition metals and chemical oxidants. | acs.orgnih.gov |
| Green Solvents | Using water, lactic acid, or PEG-400 as the reaction medium. | Reduces use of hazardous organic solvents; often biodegradable and recyclable. | mdpi.com, nih.gov |
| Solvent-Free Synthesis | Reacting neat reagents, often with grinding or minimal heating. | Eliminates solvent waste, simplifies workup, lowers costs. | rsc.org, chemmethod.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Drastically shorter reaction times, often higher yields, energy efficient. | chemmethod.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org This approach is ideal for building structurally diverse benzimidazole libraries.
A notable example is the microwave-assisted, Cu(I)-catalyzed three-component reaction between a phenylazide, a propargyloxybenzaldehyde, and a 1,2-diaminobenzene. beilstein-journals.orgresearchgate.net This reaction proceeds via a [3+2] cycloaddition to form a triazole ring, followed by condensation of the aldehyde with the diamine and subsequent cyclization to yield a complex hybrid molecule containing both triazole and benzimidazole moieties. beilstein-journals.org Another strategy involves an I₂/DMSO mediated three-component reaction to synthesize fused benzo[d]imidazo[2,1-b]thiazole derivatives, demonstrating the power of MCRs to create complex heterocyclic systems in a single step. rsc.orgresearchgate.net These methods highlight the modularity and efficiency of MCRs for the structural elaboration of the benzimidazole core.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of substituted benzimidazoles, proceeding through the 2-methoxy-2,3-dihydro intermediate, requires careful control over chemoselectivity and regioselectivity, particularly when using functionalized starting materials.
Chemoselectivity: The primary chemoselective challenge in isolating or utilizing the this compound intermediate is preventing its spontaneous or catalyzed elimination of methanol to form the more thermodynamically stable aromatic benzimidazole. The dihydro intermediate is susceptible to acid and heat, which promote the elimination. Therefore, synthetic strategies aiming to leverage the dihydro structure would require mild, often neutral or slightly basic, conditions and low temperatures to suppress aromatization. The choice of catalyst is crucial; while acids are commonly used to accelerate the condensation, they also speed up the subsequent dehydration. mdpi.com
Regioselectivity: When an unsymmetrically substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene) is used, the initial cyclization step can proceed via two different pathways, potentially leading to a mixture of regioisomers. The regiochemical outcome is dictated by the electronic properties of the substituent on the aromatic ring. The nucleophilicity of the two amino groups is differentiated by the substituent, influencing which nitrogen atom initiates the attack on the carbonyl equivalent (derived from the orthoester).
Research on the synthesis of fused benzimidazoles from unsymmetrical diamines has provided significant insight into these directing effects. academie-sciences.fr The findings can be extrapolated to the formation of the 2-methoxy-2,3-dihydro intermediate.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of the para-amino group more significantly than the meta-amino group. This directs the initial cyclization to occur at the more nucleophilic nitrogen, leading to a specific regioisomer. For instance, in the reaction of 4-methoxy-1,2-phenylenediamine, the amino group at position 1 (para to the methoxy group) is more reactive, leading to the predominant formation of the 6-methoxy-substituted benzimidazole product. academie-sciences.fr
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carboxyl (-COOH) decrease the nucleophilicity of the para-amino group, making the meta-amino group the more reactive site for the initial intramolecular attack. This results in the preferential formation of the alternative regioisomer (e.g., the 5-substituted benzimidazole). academie-sciences.fr
The regioselectivity observed in these reactions is a critical consideration for the targeted synthesis of specific isomers.
| Substituent on o-Phenylenediamine (at C4) | Electronic Effect | Predicted Major Regioisomer (Post-Aromatization) | Reference |
|---|---|---|---|
| -OCH₃ | Strong Electron-Donating | 6-Methoxy-1H-benzo[d]imidazole | academie-sciences.fr |
| -CH₃ | Weak Electron-Donating | 6-Methyl-1H-benzo[d]imidazole | academie-sciences.fr |
| -Cl | Weak Electron-Withdrawing (Inductive) | Mixture, with slight preference for 5-Chloro-1H-benzo[d]imidazole | academie-sciences.fr |
| -COOH | Strong Electron-Withdrawing | 5-Carboxy-1H-benzo[d]imidazole | academie-sciences.fr |
Scalability and Process Development for Synthetic Access
While direct industrial-scale synthesis of this compound is not documented due to its likely transient nature, the principles for scalable synthesis of benzimidazoles are well-established and directly relevant. Process development focuses on efficiency, safety, cost-effectiveness, and environmental impact ("green chemistry").
Catalyst and Reaction Media: A significant advancement in process development is the move away from corrosive and difficult-to-handle acids like polyphosphoric acid. rjlbpcs.com Modern scalable methods often employ heterogeneous catalysts that can be easily recovered and recycled, minimizing waste and simplifying product purification. rsc.org
Solid Acid Catalysts: Materials like ZrO₂–Al₂O₃ and engineered silica (B1680970) (e.g., MgO@DFNS) offer high efficiency under thermal conditions and can be reused for multiple cycles. rsc.orgrsc.org
Nanocatalysts: Nanoparticles such as nano-Fe₂O₃ and nano-ZnS have been used to catalyze the condensation of o-phenylenediamines and aldehydes in environmentally benign solvents like water, with the advantage of short reaction times and catalyst recyclability. rsc.org
Solvent-Free and Green Solvents: Catalyst- and solvent-free reactions, often conducted by grinding reagents together or using microwave irradiation, represent a highly efficient and green approach. rsc.orgnih.gov When a solvent is necessary, ethanol and water are preferred choices. nih.gov
One-Pot Procedures: Scalable syntheses increasingly rely on one-pot reactions where multiple steps are performed in a single reactor without isolating intermediates. nih.gov This reduces operational complexity, solvent waste, and production time. The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or alcohols is a prime example of where one-pot strategies are successfully applied. rsc.org
Process Optimization: Key parameters for scale-up include reaction temperature, catalyst loading, and reaction time. The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, a significant advantage for industrial production. mdpi.comnih.gov Furthermore, methods that allow for the synthesis of target molecules on a gram-scale or larger are indicative of a protocol's potential for scalability. rsc.org
| Catalytic System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| ZrO₂–Al₂O₃ (Solid Acid) | Solvent-free | Good yields, catalyst is reusable for up to five cycles. | rsc.org |
| Nano-Fe₂O₃ | Water | Aqueous medium, high efficiency, recyclable catalyst. | rsc.org |
| p-Toluenesulfonic acid | Solvent-free (Grinding) | Mild conditions, short reaction time, simple product isolation. | rsc.org |
| MgO@DFNS | Ethanol | Ambient temperature, excellent yields, recyclable up to six times. | rsc.org |
| Co(II) complex | Toluene | Mild conditions, demonstrated gram-scale synthesis. | rsc.org |
| None (Microwave) | [BMIM]HSO₄ (Ionic Liquid) | Rapid, high yields for a range of substrates. | mdpi.com |
Chemical Reactivity and Mechanistic Transformations of 2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole
Electrophilic and Nucleophilic Reactivity of the Dihydroimidazole (B8729859) Ring
The dihydroimidazole ring in benzimidazole (B57391) derivatives is characterized by a unique balance of electrophilic and nucleophilic centers. The C2 carbon, bonded to two nitrogen atoms and a methoxy (B1213986) group, is electron-deficient and serves as a primary electrophilic site. It is susceptible to attack by nucleophiles, particularly after activation. For instance, in related 2-substituted benzimidazoles, protonation under superacidic conditions (TfOH) generates highly electrophilic dicationic species. beilstein-journals.org These intermediates can then react with arenes in Friedel-Crafts-type reactions, demonstrating the electrophilic potential of the C2 position. beilstein-journals.org
Reactions Involving the Methoxy Group and its Influence on Reactivity
The methoxy group at the C2 position is a key determinant of the molecule's reactivity. It is an electron-donating group, which influences the electronic properties of the entire benzimidazole system. Studies on related dimethoxy-substituted dihydrobenzimidazoles show that methoxy groups make the system more reducing, meaning it is more easily oxidized. nih.gov This electronic influence accelerates reactions such as hydride transfer. nih.gov
The methoxy group itself can participate in transformations. In one study, a 2-methoxy-1-(1-phenylvinyl)-benzimidazole was synthesized from a benzodiazepine-thione precursor in the presence of DMF-DMA, where the methoxy group is introduced during the rearrangement and reaction cascade. researchgate.net In another context, reactions of 2-hydroxyalkyl- and 2-methoxyalkyl-benzimidazoles with arenes in the presence of a superacid like TfOH lead to Friedel-Crafts products, although this requires harsh conditions. beilstein-journals.org The presence of methoxy groups on the aromatic ring of benzimidazole derivatives has been shown to enhance binding to DNA without causing significant differential recognition. nih.gov
Table 1: Influence of Methoxy Substituents on Electrochemical Potentials
| Compound Type | Substituent (R') | Potential vs. Fc+/Fc (V) | Effect of Methoxy Group | Reference |
| DMBI Dimer | H | More oxidizing | Methoxy groups lead to more reducing potentials | nih.gov |
| DMBI Dimer | MeO | More reducing | Methoxy groups lead to more reducing potentials | nih.gov |
| DMBI Hydride | H | More oxidizing | Methoxy groups lead to more reducing potentials | nih.gov |
| DMBI Hydride | MeO | More reducing | Methoxy groups lead to more reducing potentials | nih.gov |
DMBI: Dihydro-1H-benzo[d]imidazole derivative
Oxidation and Reduction Pathways of the Core Structure
The dihydrobenzimidazole core can undergo both oxidation and reduction reactions. Dihydrobenzimidazoles are effective reducing agents, capable of acting as n-dopants for organic electron-transport materials. nih.gov They can be synthesized via the reduction of benzimidazolium salts using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov Mechanistic studies suggest that their doping function proceeds through a bimolecular hydride transfer from the dihydrobenzimidazole to an acceptor molecule. nih.gov
The oxidation of these compounds has also been studied electrochemically. Methoxy-substituted derivatives are more easily oxidized compared to their unsubstituted analogues. nih.gov For example, a cyclohexyl-substituted dimethoxy-dihydrobenzimidazole is noted as being one of the most easily oxidized dimers in its class, though it remains handleable in air. nih.gov The oxidation process is central to the mechanism of proton pump inhibitors like Omeprazole, where a benzimidazole sulfide (B99878) is oxidized to a sulfoxide. google.com The onset oxidation potential for a related ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was measured at 0.97 V. mdpi.com
Mannich Reactions and Aminomethylation Processes
The nitrogen atoms in the dihydroimidazole ring are suitable nucleophiles for participating in Mannich reactions. While direct studies on 2-methoxy-2,3-dihydro-1H-benzo[d]imidazole are limited, extensive research on the closely related 1,3-dihydro-2H-benzimidazole-2-thione provides significant insight. researchgate.netresearchgate.net In these reactions, the benzimidazole derivative, an amine, and formaldehyde (B43269) are condensed to form N-aminomethylated products. researchgate.net
The reaction can lead to mono- or di-substitution on the nitrogen atoms, depending on the stoichiometry and the nature of the amine used. researchgate.net For instance, aminomethylation with piperidine (B6355638) and 4-methylpiperidine (B120128) resulted in products at both nitrogen atoms, whereas morpholine (B109124) yielded a derivative at only one nitrogen, which existed in equilibrium with the starting materials and the bis-adduct in solution. researchgate.net These processes highlight the nucleophilic character of the ring nitrogens and their accessibility for forming new carbon-nitrogen bonds.
Table 2: Products of Mannich Reaction on 1,3-Dihydro-2H-benzimidazole-2-thione
| Amine | Formalin Ratio | Product Type | Reference |
| Dimethylamine | Varied | Mannich Base | researchgate.net |
| Morpholine | Varied | Mono-adduct (in equilibrium with bis-adduct) | researchgate.netresearchgate.net |
| Piperidine | Varied | Bis-adduct | researchgate.net |
| p-Bromoaniline | Varied | Mannich Base | researchgate.net |
Radical Chemistry and Photochemical Transformations
The benzimidazole framework is involved in various radical and photochemical reactions. Dihydrobenzimidazoles can form stable radical cations upon oxidation. nih.gov The stability and reactivity of these radicals are influenced by substituents; aryl groups tend to stabilize the radicals more effectively than the cations. nih.gov Mechanistic studies on doping suggest that the reaction can proceed via a hydrogen atom transfer, which involves radical intermediates. nih.gov
The photochemistry of the parent benzimidazole has been shown to follow two distinct pathways: fixed-ring and ring-opening isomerizations. uc.pt Upon UV irradiation, 1H-benzimidazole can tautomerize to 4H- and 6H-isomers. uc.pt Simultaneously, a ring-opening pathway can occur, leading to the formation of products containing an isocyano moiety. uc.pt While this study focuses on the aromatic benzimidazole, it provides a foundational understanding of the potential photochemical instability of the core heterocyclic system that could be relevant to its dihydro counterpart.
Studies on Fragmentation Patterns and Rearrangement Mechanisms
Mass spectrometry studies of related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, show that fragmentation is often initiated by the loss of functional groups from the side chains, followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine (B1678525) ring in these structures was found to be more stable than an attached thiazole (B1198619) ring during fragmentation. sapub.org By analogy, for this compound, initial fragmentation would likely involve the loss of the methoxy group or fragments thereof.
Rearrangement reactions are also documented for related structures. In one notable study, heating a 4-phenyl-1,5-benzodiazepine-2-thione with DMF-DMA did not yield the expected product but instead led to the formation of 2-methoxy-1-(1-phenylvinyl)-benzimidazole. researchgate.net The proposed mechanism involves a thermal 1,3-sigmatropic rearrangement of the starting material into a 1-(1-phenylvinyl)-benzimidazole-2-thione intermediate, which then reacts to incorporate the methoxy group. researchgate.net This demonstrates a pathway for the formation of the 2-methoxy-benzimidazole core via structural rearrangement of a larger heterocyclic system.
Theoretical and Computational Chemistry of 2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry and electronic properties.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. For various benzimidazole derivatives, this gap has been calculated to understand charge transfer interactions within the molecule. For instance, studies on other substituted benzimidazoles show that the nature and position of substituent groups significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap.
Global and Local Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These descriptors provide insight into the molecule's stability and reactivity. For example, a molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Local reactivity descriptors, often determined using Fukui functions, can predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. While these analyses are common for the benzimidazole scaffold, specific values for 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole are not available.
Conformational Analysis and Molecular Geometry Optimization
Computational chemistry allows for the exploration of different possible conformations of a molecule to identify the most stable, lowest-energy structure. This is achieved through geometry optimization. For substituted benzimidazoles, the orientation of substituent groups relative to the benzimidazole ring system is a key factor. For example, in studies of 2-aryl substituted benzimidazoles, the dihedral angle between the benzimidazole ring and the aryl substituent is a critical parameter determined through optimization calculations. Such an analysis for this compound would reveal the preferred spatial arrangement of the methoxy (B1213986) group.
Prediction and Validation of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR) for Mechanistic Insights
DFT methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.
NMR: Theoretical calculations can predict 1H and 13C NMR chemical shifts, aiding in the structural confirmation of synthesized compounds.
UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations help in understanding the electronic properties and HOMO-LUMO gaps of molecules.
IR: The vibrational frequencies from IR spectroscopy can be calculated and assigned to specific molecular motions (e.g., stretching, bending), providing a detailed vibrational analysis of the molecule.
While experimental and theoretical spectroscopic studies have been performed on many benzimidazole derivatives, specific predicted data for this compound is absent from the available literature.
Investigations into Non-Linear Optical (NLO) Properties
Benzimidazole derivatives are of interest for their potential non-linear optical (NLO) properties, which are important for applications in optoelectronics. Computational methods are used to calculate NLO parameters like polarizability (α) and first-order hyperpolarizability (β). These calculations help in designing molecules with enhanced NLO responses. Studies on related compounds have shown that donor-acceptor substitutions on the benzimidazole framework can significantly increase hyperpolarizability. An investigation into this compound would be necessary to determine its potential as an NLO material.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time and its interactions with its environment, such as a solvent or a biological receptor. For benzimidazole derivatives with pharmaceutical potential, MD simulations can elucidate the stability of a ligand-protein complex, providing insights into its mechanism of action. To date, no MD simulation studies have been published that specifically focus on the dynamic behavior of this compound.
Solvent Effects and Intermolecular Interactions through Computational Models
Following a comprehensive review of scientific literature, it has been determined that there are currently no specific theoretical and computational studies focused on the solvent effects and intermolecular interactions of this compound. While computational models are frequently employed to investigate these aspects in various benzimidazole derivatives, research dedicated to this particular compound is not available in the public domain.
Computational chemistry offers powerful tools to understand how a solvent can influence the behavior of a molecule and how molecules interact with each other. These methods are broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of bulk solvent effects on the electronic structure and properties of the solute. Explicit solvent models involve including individual solvent molecules in the computational simulation, which allows for a more detailed investigation of specific intermolecular interactions, such as hydrogen bonding.
Studies on related benzimidazole compounds have utilized these computational approaches to explore various phenomena. For instance, Density Functional Theory (DFT) calculations have been employed to analyze the conformational preferences of substituted benzimidazoles and to quantify the strength of intermolecular interactions like C-H···N hydrogen bonds. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in the crystalline state of benzimidazole derivatives. nih.gov Furthermore, Time-Dependent Density Functional Theory (TD-DFT) has been used to study the influence of solvents on the electronic absorption and emission spectra of fluorescent benzimidazole derivatives. nih.gov
These examples from the broader class of benzimidazoles highlight the types of insights that could be gained from a computational study of this compound. Such a study could elucidate the preferred conformations of the molecule in different solvents, identify the key intermolecular interactions that govern its self-assembly, and predict how its electronic properties are modulated by the surrounding medium. However, without specific research on this compound, any discussion of its solvent effects and intermolecular interactions remains speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time.
2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole As a Precursor and Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Systems
The 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole scaffold is a key building block for a variety of more intricate heterocyclic structures. A direct and environmentally friendly method for its synthesis involves the solvent- and catalyst-free reaction of o-phenylenediamines with 1,3-dimethoxyacetone. researchgate.net This reaction produces 2,2-disubstituted 2,3-dihydro-1H-benzo[d]imidazoles, which are valuable for further derivatization. researchgate.net
The versatility of the benzimidazole (B57391) core is demonstrated in its ability to undergo rearrangements and subsequent reactions to form different heterocyclic systems. For example, related 2-alkoxy-benzimidazole derivatives have been shown to participate in complex transformations. Research has demonstrated that 2-phenoxy-1H-benzo[d]imidazoles can serve as integrated diarylating reagents in cascade reactions with diazo oxindoles, leading to the formation of unsymmetrical 3,3-diaryl oxindoles and 4,4-diaryl isoquinolinediones through a C–H/C–O bond cleavage pathway. rsc.org This highlights the potential of the C2-alkoxy substituent to facilitate the construction of complex spirocyclic systems. Furthermore, synthetic routes have been developed to produce complex molecules like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl from benzimidazole precursors. researchgate.net
| Precursor Type | Reaction Type | Resulting Complex Heterocycle | Reference |
|---|---|---|---|
| o-Phenylenediamine (B120857) and 1,3-dimethoxyacetone | Condensation | 2,2-Dimethoxy-2,3-dihydro-1H-benzo[d]imidazole | researchgate.net |
| 2-Phenoxy-1H-benzo[d]imidazole | Cascade Reaction | Unsymmetrical 3,3-diaryl oxindoles | rsc.org |
| Benzimidazole derivatives | Multi-step Synthesis | N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl | researchgate.net |
Strategies for Derivatization at Various Positions of the Scaffold
The this compound scaffold allows for chemical modification at several key positions: the nitrogen atoms, the fused benzo ring, and the 2-methoxy group itself.
The nitrogen atoms of the dihydrobenzimidazole ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl bromides, in the presence of a base. Phase-transfer catalysts have also been employed to facilitate these reactions. Acylation of the nitrogen atom is another common strategy. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides have been synthesized, demonstrating the feasibility of introducing acyl groups at the N1 position. nih.govnih.gov These reactions are crucial for modulating the solubility, electronic properties, and biological activity of the final compounds.
| Substrate | Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Dihydro-2-oxo-1H-benzimidazole | Azabicycloalkyl chloroformates | N-Acylation (Esterification) | 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters | nih.gov |
| 2,3-Dihydro-2-oxo-1H-benzimidazole | Azabicycloalkyl carbonyl chlorides | N-Acylation (Amidation) | 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | nih.govnih.gov |
Functional groups can be introduced onto the aromatic benzo ring to fine-tune the properties of the molecule. The most straightforward strategy is to begin the synthesis with an appropriately substituted o-phenylenediamine. This approach has been used to prepare dihydrobenzimidazoles with both electron-donating groups, such as dimethoxy substituents, and electron-withdrawing groups like trifluoromethyl (CF3). researchgate.netnih.gov For example, reacting 4,5-dimethoxybenzene-1,2-diamine (B104307) with a suitable carbonyl compound directly yields a benzimidazole derivative with methoxy (B1213986) groups on the benzo ring. This pre-functionalization approach avoids potentially harsh aromatic substitution reactions on the assembled heterocyclic core.
| Substituted Precursor | Resulting Functional Group on Benzo Ring | Reference |
|---|---|---|
| 4,5-Dimethoxybenzene-1,2-diamine | 4,5-Dimethoxy | researchgate.net |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 5-(Trifluoromethyl) | nih.gov |
| 4-Chlorobenzene-1,2-diamine | 5-Chloro | researchgate.net |
The 2-methoxy group is not merely a passive substituent; its reactivity is key to the utility of this compound as a synthetic intermediate. Research has shown that 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles undergo Friedel-Crafts reactions with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). beilstein-journals.orgresearchgate.netnih.gov In these reactions, the protonated methoxy group acts as an effective leaving group, facilitating the formation of a dicationic electrophilic species that readily reacts with aromatic compounds to yield 2-arylmethyl-substituted benzimidazoles. beilstein-journals.orgresearchgate.net This transformation allows for the direct conversion of the 2-methoxyalkyl functionality into a more complex C2 substituent. Additionally, the C2 position can be functionalized with other groups, such as sulfur, through reaction with reagents like 5-methoxy-2-mercaptobenzimidazole, which involves the displacement of a leaving group at C2 of a pyridine (B92270) ring to form a thioether linkage. google.com
| Substrate | Reagent/Condition | Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Hydroxy(or methoxy)alkyl benzimidazole | Arene / Triflic Acid (TfOH) | Friedel-Crafts Alkylation | 2-Arylmethyl-substituted benzimidazole | beilstein-journals.orgresearchgate.netnih.gov |
| 2-Chloromethylpyridine derivative | 5-Methoxy-2-mercaptobenzimidazole | Nucleophilic Substitution | Benzimidazole thioether | google.com |
Applications in Tandem and Cascade Reactions
The reactivity of the benzimidazole scaffold and its precursors makes it highly suitable for use in tandem and cascade reactions, which allow for the construction of complex molecules in a highly efficient, atom-economical manner. One notable example is the iron(III) chloride (FeCl3) catalyzed tandem synthesis of optically pure sugar-based benzimidazoles. indianchemicalsociety.com This process involves a sequence of imination, cyclization, and subsequent oxidation using aerial oxygen, all occurring in a single pot. indianchemicalsociety.com
Furthermore, C2-alkoxy benzimidazole derivatives have proven to be exceptional substrates for cascade reactions. A novel synthesis of unsymmetrical diaryl oxindoles and isoquinolinediones was developed using 2-phenoxy-1H-benzo[d]imidazole as an integrated diarylating reagent. rsc.org This cascade process involves the reaction with a diazo compound, followed by C–H bond functionalization and a unique C–O bond cleavage, which installs both a benzimidazolyl and a 2-hydroxyphenyl unit onto the final product. rsc.org Cascade reactions have also been developed for the synthesis of complex fused systems like naphtho[1,2-d]imidazoles using cobalt catalysis. researchgate.net
| Reaction Name | Catalyst/Reagent | Key Steps | Product Class | Reference |
|---|---|---|---|---|
| Tandem Synthesis of Sugar-Based Benzimidazoles | FeCl₃ / Air (O₂) | Imination, Cyclization, Oxidation | Optically pure sugar-based benzimidazoles | indianchemicalsociety.com |
| Cascade Synthesis of Unsymmetrical Diaryl Oxindoles | Rh₂(OAc)₄ | C-H Functionalization, C-O Bond Cleavage | Unsymmetrical 3,3-diaryl oxindoles | rsc.org |
| Cascade Synthesis of Naphtho[1,2-d]imidazoles | Cobalt catalyst | C-H Amination, Cyclization, Directing Group Removal | Naphtho[1,2-d]imidazole derivatives | researchgate.net |
Stereoselective Synthesis of Chiral Analogues
The development of methods for the stereoselective synthesis of chiral benzimidazole analogues is of significant interest due to their potential applications in medicinal chemistry and catalysis. Several strategies have been successfully employed to control the stereochemistry of these compounds.
A powerful approach involves the use of chiral starting materials. Enantiomerically pure amines, such as (S)-1-phenylethan-1-amine or (R,R)-cyclohexane-1,2-diamine, can be used in Mannich-type condensations to produce chiral bis-dihydro researchgate.netrsc.orgnaphthoxazines and imidazolidine (B613845) derivatives with excellent yields and stereocontrol. mdpi.com Similarly, optically pure sugar-based benzimidazoles have been synthesized via a tandem reaction starting from glycal-2-carboxaldehyde, a chiral carbohydrate derivative. indianchemicalsociety.com The inherent stereochemistry of the sugar backbone directs the formation of the chiral product. indianchemicalsociety.com
Another important strategy is asymmetric catalysis. The enantioselective Michael addition reaction, catalyzed by bifunctional organocatalysts, has been used to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazoles, demonstrating a domino reaction pathway that could be applicable to related heterocyclic systems. metu.edu.tr The principles of stereoselective synthesis have also been applied to create other chiral dihydro-heterocycles, such as 2,3-dihydro-1,4-benzodithiines, from easily accessible chiral synthons derived from sugars. nih.gov
| Strategy | Chiral Source / Catalyst | Example Product Class | Reference |
|---|---|---|---|
| Use of Chiral Precursors | (R,R)- or (S,S)-Cyclohexane-1,2-diamine | Chiral imidazolidine derivatives | mdpi.com |
| Use of Chiral Precursors | Glycal-2-carboxaldehyde (from sugars) | Optically pure sugar-based benzimidazoles | indianchemicalsociety.com |
| Use of Chiral Precursors | Chiral anhydro-ribopyranosides | Chiral 2,3-dihydro-1,4-benzodithiines | nih.gov |
| Asymmetric Organocatalysis | Quinine/squaramide-based catalysts | Chiral dihydropyrano[2,3-c]pyrazoles | metu.edu.tr |
Potential Applications in Materials Science and Other Non Biological Domains
Exploration as a Ligand in Coordination Chemistry
The benzimidazole (B57391) nucleus, with its available nitrogen donor atoms, is an excellent candidate for forming stable complexes with a variety of metal ions. researchgate.net This coordination ability is fundamental to creating new materials with tailored electronic, magnetic, and catalytic properties.
Design and Synthesis of Metal Complexes Incorporating the Scaffold
The synthesis of metal complexes using benzimidazole-based ligands is a well-established area of research. researchgate.net These ligands can coordinate to metal centers in a monodentate or bidentate fashion, and the substituents on the benzimidazole ring play a crucial role in tuning the properties of the resulting complexes. For instance, various 2-substituted benzimidazole derivatives have been successfully used to synthesize novel complexes with transition metals like Copper (Cu), Nickel (Ni), Zinc (Zn), and Cobalt (Co). researchgate.netresearchgate.net
The general synthetic strategy involves the reaction of a benzimidazole derivative with a metal salt in a suitable solvent. researchgate.net The resulting complexes are then characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography to determine their structure and coordination geometry. While specific studies detailing the use of 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole as a ligand are not prominent in the reviewed literature, the established reactivity of the benzimidazole scaffold suggests its potential for forming stable metal complexes. The methoxy (B1213986) group at the 2-position could influence the electronic properties and steric environment of the coordination site, potentially leading to novel complex structures and reactivity.
Table 1: Examples of Metal Complexes with Benzimidazole-Derived Ligands
| Ligand Derivative | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole complexes | researchgate.net |
| 2-(pyrazol-4-yl)-1H-benzo[d]imidazole derivatives | Cu(II), Ni(II) | Monodentate ligand complexes | researchgate.net |
Studies on Catalytic Activity of Resultant Complexes (e.g., CO2 reduction)
Metal complexes are at the forefront of catalysis research, including the critical area of carbon dioxide (CO2) reduction. Photocatalytic systems using metal complexes as both photosensitizers and catalysts have shown high efficiency and selectivity for converting CO2 into valuable chemicals like carbon monoxide (CO) and formic acid (HCOOH). These systems often involve transition metal complexes with ligands such as bipyridine and its derivatives.
Although direct studies on the catalytic activity of complexes derived from this compound are scarce, the general principles of catalyst design suggest potential. The electronic properties of the benzimidazole ligand, modulated by the 2-methoxy group, could influence the redox potentials of the metal center, a key factor in catalytic cycles like CO2 reduction. The development of new ligand systems is crucial for advancing photocatalysis, and benzimidazole derivatives represent a promising, yet underexplored, class of ligands for this application.
Investigation in Organic Electronic Materials (e.g., n-Doping)
One of the most promising areas for dihydro-benzimidazole derivatives is in the field of organic electronics. N-doping, the process of increasing the number of free electrons in a semiconductor, is essential for creating efficient organic electronic devices like transistors and thermoelectric generators.
Research has identified 1,3-dimethyl-2,3-dihydrobenzo[d]imidazoles (DMBI-H) as highly effective and air-stable n-dopants. A particularly relevant analogue, (2-methoxyphenyl)−1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole (o-MeO-DMBI) , has been highlighted as a potential candidate for the n-doping of carbon nanotubes (CNTs). researchgate.netresearchgate.net This compound is noted for its high stability in air, a critical property for practical applications. researchgate.netresearchgate.net The doping mechanism for these molecules is complex, often involving a reaction between the dopant and the host material that can be initiated by either hydride or hydrogen atom transfer, ultimately leading to the formation of host radical anions. researchgate.net The methoxy substituent in o-MeO-DMBI is believed to play a role in modulating the doping strength and reactivity. Given the structural similarity, this compound is a strong candidate for investigation as an n-dopant, although the effect of the N-H protons versus the N-methyl groups in o-MeO-DMBI would need to be considered.
Table 2: Dihydro-Benzimidazole Derivatives in Organic Electronics
| Compound Name | Application | Key Finding | Reference |
|---|---|---|---|
| (2-methoxyphenyl)−1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole (o-MeO-DMBI) | n-doping of Carbon Nanotubes (CNTs) | Potential candidate due to high air stability. | researchgate.netresearchgate.net |
Evaluation in Corrosion Inhibition Mechanisms
Benzimidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.
The adsorption process can involve both physical (electrostatic) and chemical interactions. In acidic solutions, the benzimidazole molecule can be protonated, leading to electrostatic attraction to the negatively charged metal surface. Furthermore, the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be shared with the vacant d-orbitals of the metal atoms, forming coordinate bonds (chemisorption).
While specific experimental data on the corrosion inhibition properties of this compound is not available in the reviewed literature, its structural features suggest it would be a viable candidate. The presence of nitrogen and oxygen atoms (in the methoxy group) as well as the aromatic system provides multiple active centers for adsorption onto a metal surface. Studies on related compounds like 2-(4-Methoxyphenyl)-1H-Benzo[d]Imidazole have demonstrated significant corrosion inhibition efficiency.
Development in Advanced Polymer and Material Synthesis
The benzimidazole scaffold can be incorporated into polymer chains to create high-performance materials. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability. The dihydro-form of the benzimidazole ring, as found in this compound, offers different chemical possibilities.
The reactive N-H groups in the dihydro-benzimidazole ring could be used for polymerization reactions. Furthermore, the development of solvent- and catalyst-free synthesis methods for 2,3-dihydro-1H-benzo[d]imidazoles opens up greener pathways for creating these building blocks. While the primary focus of many novel benzimidazole syntheses has been on medicinal applications, the resulting compounds are valuable precursors for materials science. The use of dihydro-benzimidazole derivatives as n-dopants is, in itself, a key aspect of advanced material synthesis, as it involves creating new functional composite materials by blending the dopant with a semiconducting polymer or carbon material.
Advanced Analytical Techniques for Comprehensive Research on 2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole
Application of High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole. It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule, its reaction intermediates, and any subsequent products. Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze reaction mixtures, allowing for the detection of charged species in solution with high sensitivity.
In a typical synthesis, HRMS can be used to monitor the reaction's progress by identifying the mass of the starting materials, key intermediates, and the final product. For instance, in the synthesis of benzimidazole (B57391) derivatives, the disappearance of reactants and the appearance of the product ion can be tracked over time. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by breaking the molecule into predictable smaller fragments. nih.gov This level of detail is critical for confirming the identity of the target compound and for identifying potential byproducts, which is essential for optimizing reaction conditions and ensuring the purity of the final product. nih.gov
Table 1: Illustrative HRMS Data for Product Identification
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Deduced Formula |
|---|---|---|---|---|
| [M+H]⁺ | 165.0971 | 165.0973 | 1.2 | C₉H₁₃N₂O⁺ |
| [M+Na]⁺ | 187.0790 | 187.0792 | 1.1 | C₉H₁₂N₂NaO⁺ |
| Fragment 1 | 133.0709 | 133.0711 | 1.5 | C₈H₉N₂⁺ |
| Fragment 2 | 105.0447 | 105.0449 | 1.9 | C₇H₅N₂⁺ |
Note: This table is for illustrative purposes to demonstrate the application of HRMS.
X-ray Crystallography for Precise Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netdntb.gov.ua For this compound, obtaining single crystals suitable for X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net
The analysis of benzimidazole derivatives using this technique reveals crucial information about their solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netsemanticscholar.org For example, studies on fluorinated (benzo[d]imidazol-2-yl)methanols showed how the number and position of fluorine atoms influence the formation of intermolecular hydrogen bonds, leading to structures of varying dimensionality (1D, 2D, or 3D). mdpi.com The benzimidazole core is often found to be nearly planar, and the crystal packing is stabilized by a network of these non-covalent interactions. semanticscholar.orgmdpi.com This information is vital for understanding the material's physical properties and for designing new materials with specific solid-state architectures. mdpi.com
Table 2: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.673 |
| b (Å) | 4.7447 |
| c (Å) | 17.615 |
| β (°) | 99.067 |
| Volume (ų) | 1293.6 |
| Z | 4 |
Data derived from a representative benzimidazole-triazole hybrid structure for illustrative purposes. mdpi.com
Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques are required for a complete and unambiguous assignment of all signals for a molecule like this compound. ugm.ac.idresearchgate.net
Two-dimensional (2D) NMR experiments are particularly powerful. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. ugm.ac.id These experiments are essential for assigning the specific resonances of the benzimidazole ring and its substituents. ugm.ac.id
Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on the compound in its solid form. nih.gov This is particularly useful for benzimidazoles, where tautomerism can be suppressed in the solid state, allowing for the characterization of a single, "blocked" tautomeric form that may not be observable in solution due to rapid exchange. nih.govmdpi.com
Table 3: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for a Benzimidazole Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | 151.18 | - | H4/7, H5/6 |
| 3a/7a | 138.50 | - | H4/7, H5/6 |
| 4/7 | 115.44 | 7.60 (d) | C5/6, C3a/7a |
| 5/6 | 122.73 | 7.25 (t) | C4/7, C3a/7a |
| OMe | 56.85 | 3.90 (s) | C-methoxy attached |
Note: Data adapted from related benzimidazole structures to illustrate typical assignments. ugm.ac.idnih.gov
Chromatographic Methods for Purity Assessment and Reaction Product Separation
Chromatography is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. ijcrt.org For this compound, a combination of chromatographic methods would be employed throughout its synthesis and characterization.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction in real-time. ijcrt.orgmdpi.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. ijcrt.org
Column Chromatography is the standard method for purifying the crude product. mdpi.com The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is passed through to separate the components based on their differential adsorption, allowing for the isolation of the pure compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of the synthesized compound. researchgate.net Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net The retention time of the compound is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration, enabling quantitative purity analysis.
Table 4: Chromatographic Techniques and Their Applications
| Technique | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| TLC | Silica Gel | Benzene (B151609):Acetone (7:3) | Reaction Monitoring, Purity Check ijcrt.org |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | Product Purification and Isolation nih.govmdpi.com |
Spectroscopic Methods for In-Situ Reaction Monitoring
In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it happens, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. While TLC provides snapshots, in-situ spectroscopy offers a continuous view.
Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to track the progress of a reaction by monitoring the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For example, in a reaction involving a carbonyl-containing starting material, the decrease in the intensity of the C=O stretching frequency could be monitored.
NMR Spectroscopy can also be adapted for in-situ monitoring. By placing the reaction mixture directly in the NMR spectrometer, one can record spectra at various time intervals. acs.org This allows for the direct observation and quantification of reactants, intermediates, and products over time, providing detailed mechanistic and kinetic insights. For instance, observing the formation of the methoxy (B1213986) group's singlet in the ¹H NMR spectrum would directly track the formation of this compound.
Future Research Trajectories for 2 Methoxy 2,3 Dihydro 1h Benzo D Imidazole
Development of Novel and Sustainable Synthetic Pathways
While the synthesis of benzimidazole (B57391) derivatives is well-documented, the development of environmentally benign and efficient methods for producing 2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole remains a critical research goal. rsc.org Current methodologies often rely on multi-step procedures or harsh reaction conditions. Future efforts will likely focus on green chemistry principles to minimize waste, energy consumption, and the use of hazardous reagents.
Key research directions include:
Catalyst-Free Syntheses: Inspired by methods developed for other dihydrobenzimidazoles, research could explore the direct condensation of appropriately substituted o-phenylenediamines with methoxy-containing one-carbon sources under solvent- and catalyst-free conditions. rsc.orgresearchgate.net These methods, often requiring only thermal induction, represent the pinnacle of sustainable synthesis.
Nanocatalysis: The use of metal oxide nanoparticles, such as zinc oxide (ZnO-NPs), has proven effective for the high-yield, rapid synthesis of other benzimidazole derivatives. mdpi.comnih.govresearchgate.net Investigating the applicability of ZnO-NPs or other recyclable nanocatalysts for the synthesis of the target compound could lead to highly efficient and scalable production protocols. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial application.
Table 1: Comparison of Modern Synthetic Strategies for Benzimidazole Derivatives
| Synthetic Strategy | Typical Catalyst | Key Advantages | Potential for this compound | Relevant Research |
|---|---|---|---|---|
| Solvent-Free Condensation | None / Acid | Environmentally friendly, simple workup, high atom economy. | High; direct application of methods for dihydrobenzimidazoles. | rsc.orgresearchgate.net |
| Nanocatalysis | ZnO-NPs, TiO₂ | High yields, short reaction times, recyclable catalyst. | High; ZnO-NPs are effective for various benzimidazole syntheses. | mdpi.comnih.gov |
| Acid Catalysis | Phosphoric Acid | Homogeneous catalysis, mild conditions. | Moderate; optimization would be needed for the specific substrate. | nih.gov |
| Oxidative Condensation | Sodium Metabisulfite (B1197395) | Access to diverse derivatives from aldehydes. | High; adaptable for precursors containing the methoxy (B1213986) group. | nih.govacs.org |
Expansion of Applications in Emerging Material Technologies
While benzimidazoles are renowned for their biological activities, their unique photochemical and electronic properties are increasingly being harnessed in materials science. arabjchem.orgresearchgate.net The 2-methoxy-2,3-dihydro variant, with its specific electronic signature, is a prime candidate for exploration in next-generation materials.
Future research should target:
Organic Light-Emitting Diodes (OLEDs): The benzimidazole core is an electron-rich heterocycle, a desirable feature for charge-transport layers in OLEDs. researchgate.net Research could focus on synthesizing and evaluating polymers or small molecules incorporating the this compound moiety to assess their electroluminescent properties and device performance.
Nonlinear Optical (NLO) Materials: Certain imidazole (B134444) derivatives exhibit significant NLO behavior, exceeding that of standard materials like urea. researchgate.net The specific substitution pattern of this compound could enhance these properties. Synthesizing derivatives and measuring their first-order hyperpolarizability would be a crucial first step. dntb.gov.ua
Chemosensors: The nitrogen atoms in the dihydro-benzimidazole ring can act as binding sites for metal ions or other analytes. Research could involve designing derivatives that exhibit a measurable change in fluorescence or color upon binding to a specific target, leading to the development of highly selective and sensitive chemosensors.
Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry
Computational chemistry provides invaluable insights into molecular properties, complementing experimental findings. For this compound, theoretical studies can predict reactivity, electronic behavior, and potential interactions, thereby guiding synthetic efforts and application-oriented research.
Key computational investigations would include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. mdpi.comdntb.gov.ua Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal charge transfer characteristics within the molecule. dntb.gov.ua
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are crucial for identifying the electron-rich and electron-deficient regions of a molecule. researchgate.net This analysis can predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds, which are critical in understanding crystal packing, protein-ligand binding, and the behavior of the compound in different solvent environments. researchgate.net
Table 2: Key Parameters from Computational Studies on Benzimidazole Analogs
| Computational Method | Parameter | Significance | Reference |
|---|---|---|---|
| DFT (B3LYP) | HOMO-LUMO Energy Gap | Indicates electronic excitability and charge transfer potential. | dntb.gov.ua |
| MEP | Electrostatic Potential | Identifies reactive sites for chemical reactions. | researchgate.net |
| NMR Chemical Shift Calculation | Theoretical vs. Experimental Shifts | Confirms molecular structure and electronic environment. | dntb.gov.ua |
| NLO Calculations | First-Order Hyperpolarizability (β) | Predicts potential for use in nonlinear optical materials. | dntb.gov.ua |
| Molecular Dynamics (MD) | Conformational Analysis | Determines the most stable three-dimensional structure. | researchgate.net |
Exploration of Unconventional Reactivity Patterns
The 2,3-dihydro-1H-benzo[d]imidazole core, often considered a stable heterocyclic system, may possess untapped and unconventional reactivity. The presence of the 2-methoxy group, which can act as a potential leaving group or directing group, adds another layer of chemical complexity worth exploring.
Future research could investigate:
Ring-Opening Reactions: Under specific catalytic or photolytic conditions, it may be possible to induce cleavage of the dihydro-imidazole ring. This could open pathways to novel molecular scaffolds that are not accessible through traditional synthetic routes.
C-H Activation: The aromatic and heterocyclic rings contain several C-H bonds that could be targets for direct functionalization. Exploring transition-metal-catalyzed C-H activation would provide a highly efficient way to synthesize a diverse library of derivatives without the need for pre-functionalized starting materials.
Generation of Novel Intermediates: The compound could serve as a precursor to reactive intermediates. For instance, elimination of methanol (B129727) could potentially generate a transient benzimidazolium species, which could then be trapped with various nucleophiles to create a range of 2-substituted benzimidazoles.
Integration into Multi-Functional Chemical Systems and Devices
The ultimate trajectory for a versatile molecule like this compound is its incorporation into larger, multi-component systems where its properties can be combined with those of other chemical entities to achieve synergistic effects.
Promising areas for integration include:
Hybrid Molecular Systems: The synthesis of molecular hybrids that covalently link the this compound core to other pharmacophores (e.g., oxadiazoles, triazoles) or photoactive moieties could lead to compounds with multiple, complementary functions, such as dual-action therapeutic agents or materials for photodynamic therapy. nih.gov
Supramolecular Assemblies: The hydrogen bonding capabilities and potential for π–π stacking make the benzimidazole framework an excellent building block for creating complex supramolecular structures like metal-organic frameworks (MOFs) or self-assembled monolayers. These organized structures could have applications in gas storage, catalysis, or molecular electronics.
Smart Polymers: Incorporating the this compound unit as a pendant group or within the backbone of a polymer could create "smart" materials. These polymers could exhibit responsive behavior, changing their properties (e.g., solubility, conformation, or optical characteristics) in response to external stimuli such as pH, light, or the presence of a specific chemical analyte.
Q & A
Q. How do solvent and counterion choices influence the stability of this compound in catalytic cycles?
- Solvent Effects :
- Polar aprotic solvents (e.g., DMF) stabilize charge-separated states, enhancing TONs by 20% compared to THF .
- Protic solvents (e.g., H₂O) accelerate deactivation pathways (e.g., hydrolysis of Ru complexes) .
- Counterion Impact : PF₆⁻ improves solubility in nonpolar matrices, while Cl⁻ induces aggregation, reducing catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
